Methyl 4-[2-amino-4-(trifluoromethyl)anilino]butanoate
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Description
“Methyl 4-[2-amino-4-(trifluoromethyl)anilino]butanoate” is a chemical compound with the IUPAC name “methyl 4- [2-amino-4- (trifluoromethyl)anilino]butanoate”. It has a molecular weight of 276.26 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H15F3N2O2/c1-19-11(18)3-2-6-17-10-5-4-8(7-9(10)16)12(13,14)15/h4-5,7,17H,2-3,6,16H2,1H3 . This code provides a detailed description of the molecule’s structure, including the arrangement of its atoms and bonds.Physical And Chemical Properties Analysis
“Methyl 4-[2-amino-4-(trifluoromethyl)anilino]butanoate” has a molecular weight of 276.26 . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the search results.Scientific Research Applications
Application 1: Agrochemical and Pharmaceutical Industries
- Summary of the Application : Trifluoromethylpyridines (TFMP) and its derivatives, which may include “Methyl 4-[2-amino-4-(trifluoromethyl)anilino]butanoate”, are used in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests .
- Methods of Application : The article does not provide specific methods of application or experimental procedures .
- Results or Outcomes : More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
Application 2: Proline Substitutions
- Summary of the Application : Trifluoromethyl substitutions in proline, an amino acid, offer a relatively new research application area . This could potentially include “Methyl 4-[2-amino-4-(trifluoromethyl)anilino]butanoate”.
- Methods of Application : The article does not provide specific methods of application or experimental procedures .
- Results or Outcomes : The analysis of the physicochemical features of the 19 F-carrying proline analogues revealed significant factors to consider with the use of CF3-substituted prolines in NMR labeling and other applications . CF3-substituted proline shows comparable hydrophobicity to valine, suggesting the potential application of these residues for enhancing interactions at nonpolar interfaces .
properties
IUPAC Name |
methyl 4-[2-amino-4-(trifluoromethyl)anilino]butanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F3N2O2/c1-19-11(18)3-2-6-17-10-5-4-8(7-9(10)16)12(13,14)15/h4-5,7,17H,2-3,6,16H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHMRIWNNVWWWAP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCNC1=C(C=C(C=C1)C(F)(F)F)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F3N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-[2-amino-4-(trifluoromethyl)anilino]butanoate |
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